An In-depth Technical Guide to Delta-Tetradecalactone: Chemical Properties and Structure
An In-depth Technical Guide to Delta-Tetradecalactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-tetradecalactone (δ-tetradecalactone) is a naturally occurring lactone found in various food products and essential oils, prized for its creamy, buttery, and fruity aroma.[1][2] Primarily utilized in the flavor and fragrance industry, recent research into the broader class of δ-lactones has suggested potential biological activities, including antimicrobial and cytotoxic effects, warranting further investigation for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for δ-tetradecalactone. It also outlines a representative synthesis protocol and explores the current understanding of the biological activities of δ-lactones.
Chemical Identity and Structure
Delta-tetradecalactone is a cyclic ester with a six-membered ring, belonging to the class of δ-valerolactones. The structure is characterized by a nonyl group at the 6-position of the oxan-2-one ring.
Table 1: Chemical Identifiers of Delta-Tetradecalactone
| Identifier | Value |
| IUPAC Name | 6-nonyloxan-2-one |
| CAS Number | 2721-22-4[3][4][5] |
| Molecular Formula | C₁₄H₂₆O₂[3] |
| Molecular Weight | 226.36 g/mol [3] |
| InChI Key | SKQYTJLYRIFFCO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC1CCCC(=O)O1 |
| FEMA Number | 3590[3][5][6] |
Physicochemical Properties
Delta-tetradecalactone is a colorless to pale yellow liquid at room temperature with characteristic organoleptic properties.[2][3]
Table 2: Physicochemical Data for Delta-Tetradecalactone
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Creamy, buttery, waxy, fruity | [2][7] |
| Boiling Point | 130-135 °C at 5 mmHg | [1] |
| Melting Point | 14 °C | [3] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.461 | [1] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [3] |
| Vapor Pressure | 0.000273 mmHg at 25 °C (estimated) | [2] |
| logP (o/w) | 4.507 (estimated) | [2] |
Spectroscopic Data
The structural elucidation of δ-tetradecalactone is supported by various spectroscopic techniques.
Table 3: Key Spectroscopic Data for Delta-Tetradecalactone
| Technique | Key Peaks/Signals |
| Mass Spectrometry (EI-MS) | m/z 99 (base peak), 41, 43, 55, 71 |
| Infrared (IR) Spectroscopy (neat) | Characteristic C=O stretching vibration for a saturated ester (lactone) around 1735 cm⁻¹ |
| ¹³C NMR Spectroscopy | Signals expected for a carbonyl carbon (~170-180 ppm), an ester-linked methine carbon (~80 ppm), and a series of aliphatic carbons. |
| ¹H NMR Spectroscopy | A multiplet for the proton on the ester-linked carbon, and a series of multiplets and a triplet for the aliphatic chain protons. |
Experimental Protocols
Synthesis of Delta-Tetradecalactone
A common synthetic route to δ-lactones involves the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. The following is a representative protocol for the synthesis of δ-tetradecalactone.
Caption: Synthetic workflow for delta-tetradecalactone.
Methodology:
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Synthesis of 2-Nonylcyclopentanone:
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In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide (B78521) in ethanol (B145695) is prepared.
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A mixture of cyclopentanone (B42830) and nonanal (B32974) is added dropwise to the basic solution at a controlled temperature to facilitate an aldol (B89426) condensation reaction.
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After the reaction is complete, the mixture is neutralized, and the organic layer is separated.
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The resulting 2-nonylidenecyclopentanone is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-nonylcyclopentanone.
-
-
Baeyer-Villiger Oxidation:
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The 2-nonylcyclopentanone is dissolved in a suitable solvent such as dichloromethane.
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A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).
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The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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The reaction is then quenched, and the organic layer is washed, dried, and the solvent is evaporated to yield crude δ-tetradecalactone.
-
-
Purification:
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of δ-tetradecalactone in various matrices.[10][11][12]
Caption: Gas Chromatography-Mass Spectrometry workflow.
Methodology:
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Sample Preparation: Samples are typically prepared by solvent extraction, followed by concentration.
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GC Conditions:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
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Injector Temperature: 250 °C.
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Oven Program: A temperature gradient is programmed to ensure good separation, for instance, starting at 60 °C and ramping up to 280 °C.
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Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: Scanning from m/z 40 to 400.
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Identification: The retention time and the mass spectrum of the analyte are compared to those of a pure δ-tetradecalactone standard.
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Biological Activity and Potential Signaling Pathways
While δ-tetradecalactone is primarily known for its sensory properties, the broader class of δ-lactones has been reported to exhibit various biological activities. Specific signaling pathways for δ-tetradecalactone are not well-elucidated; however, research on related lactones suggests potential mechanisms of action.
References
- 1. delta-Tetradecalactone | 2721-22-4 [chemicalbook.com]
- 2. delta-tetradecalactone, 2721-22-4 [thegoodscentscompany.com]
- 3. delta-TETRADECALACTONE | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. femaflavor.org [femaflavor.org]
- 6. vigon.com [vigon.com]
- 7. acsint.biz [acsint.biz]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 11. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
